5-Hexenoic acid, 3-amino-, (3S)-

Description

Significance of Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis and Biological Research

Non-proteinogenic amino acids are of immense importance in both advanced chemical synthesis and biological research. Their structural diversity, which extends far beyond the 20 canonical amino acids, provides a rich toolkit for chemists and biologists alike. frontiersin.org

In advanced chemical synthesis , NPAAs serve as versatile building blocks for creating novel molecules with tailored properties. cpcscientific.com They can be incorporated into peptides to introduce conformational constraints, enhance stability against enzymatic degradation, and impart unique biological activities. cpcscientific.comnih.gov The synthesis of peptides containing NPAAs allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. cpcscientific.com

In biological research , NPAAs are instrumental in elucidating biological processes. nih.govfrontiersin.org They can be used as probes to study enzyme mechanisms, protein structure and function, and cellular signaling pathways. frontiersin.orgtwistbioscience.com The site-specific incorporation of NPAAs into proteins, a technique known as genetic code expansion, has revolutionized the study of proteins by allowing for the introduction of novel chemical functionalities, such as fluorescent tags, cross-linkers, and photo-reactive groups. frontiersin.orgtwistbioscience.comazolifesciences.com This has opened up new avenues for understanding and manipulating biological systems at the molecular level. nih.govfrontiersin.org

The biosynthesis of NPAAs is also an area of growing interest, offering an environmentally friendly and efficient alternative to chemical synthesis for the production of valuable pharmaceuticals and other specialty chemicals. nih.gov

Overview of the 5-Hexenoic Acid, 3-amino-, (3S)- Structural Class within Non-Canonical Amino Acids

5-Hexenoic acid, 3-amino-, (3S)- belongs to the class of β-amino acids. Unlike the α-amino acids that constitute proteins, where the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), in β-amino acids, the amino group is attached to the β-carbon (the second carbon from the carboxyl group).

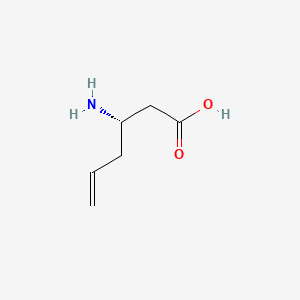

The structure of 5-Hexenoic acid, 3-amino-, (3S)- is characterized by a six-carbon chain with a carboxylic acid group at one end (C1), an amino group at the third carbon (C3), and a double bond between the fifth and sixth carbons (C5 and C6). The "(3S)-" designation indicates the specific stereochemistry at the chiral center (C3), where the amino group is located. This precise spatial arrangement is crucial for its biological activity and interaction with other molecules.

This particular structural class, featuring both a β-amino group and a terminal alkene, offers unique chemical handles for further modification and incorporation into larger molecules. The alkene group, for instance, can participate in various chemical reactions, such as metathesis, which is a powerful tool for forming carbon-carbon double bonds in synthetic chemistry.

Current Research Trajectories and Academic Importance of Stereospecific Amino Acids

The study of stereospecific amino acids, where the three-dimensional arrangement of atoms is precisely defined, is a major focus of current research. The chirality of amino acids plays a fundamental role in biology, with living organisms almost exclusively utilizing L-amino acids for protein synthesis. nih.govnih.govacs.org However, D-amino acids are also found in nature and are involved in various physiological processes. nih.govnih.gov

Current research is actively exploring the synthesis and application of stereospecific non-canonical amino acids. acs.org The ability to synthesize amino acids with specific stereochemistry is critical for developing new drugs and understanding biological systems. acs.org Enzymes that can selectively act on one enantiomer of an amino acid are being investigated for their potential as biocatalysts in industrial processes. nih.gov

The academic importance of stereospecific amino acids lies in their potential to:

Develop novel therapeutics: Peptides and other molecules containing stereospecific NPAAs can exhibit enhanced efficacy and reduced side effects. nih.gov

Probe biological systems: The introduction of stereospecific NPAAs into proteins can provide detailed insights into their structure and function. frontiersin.org

Create new biomaterials: The unique folding properties of peptides containing stereospecific NPAAs can be harnessed to design novel materials with specific structures and functions. nih.gov

The continued exploration of stereospecific amino acids like 5-Hexenoic acid, 3-amino-, (3S)- is expected to lead to significant advancements in chemistry, biology, and medicine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminohex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMNCMYSSFWTCS-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Precision for 3s 3 Amino 5 Hexenoic Acid

Standardized IUPAC Naming and Synonyms in Academic Literature

The systematic and unambiguous naming of chemical compounds is fundamental for clear scientific communication. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the standardized name for the compound is (3S)-3-aminohex-5-enoic acid . This name precisely describes the molecule's structure: a six-carbon chain ("hex") with a carboxylic acid as the principal functional group ("-oic acid"), a double bond between carbons 5 and 6 ("-5-en-"), and an amino group at the third carbon position ("3-amino-"). The "(3S)-" prefix specifies the absolute configuration at the chiral center, C3.

In academic literature and chemical databases, this compound is also referred to by several synonyms. These alternative names, while less formal than the IUPAC designation, are frequently encountered and are important to recognize.

| Nomenclature Type | Name |

| IUPAC Name | (3S)-3-aminohex-5-enoic acid |

| Common Synonyms | (S)-3-Amino-5-hexenoic acid |

| 3-Amino-5-hexenoic acid, (3S)- | |

| H-beta-HoGly(allyl)-OH |

Criticality of (3S) Stereochemistry in Determining Molecular Recognition and Reactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the case of (3S)-3-amino-5-hexenoic acid, the specific (3S) configuration at the chiral carbon atom is paramount for its molecular recognition by and interaction with other chiral molecules, such as enzymes and receptors in a biological system.

Biological systems are inherently chiral, often described as being "homochiral" with a preference for L-amino acids and D-sugars. This stereospecificity arises from the precisely defined three-dimensional structures of biological macromolecules. Enzymes, for instance, have active sites that are themselves chiral, acting like a lock that will only accept a key with a specific shape. Consequently, one enantiomer of a chiral molecule can bind to a biological target with high affinity and elicit a specific response, while its mirror image, the other enantiomer, may exhibit significantly lower affinity or even interact with a completely different target, leading to different or no biological effect. nih.gov

The reactivity of (3S)-3-amino-5-hexenoic acid is also influenced by its stereochemistry. In stereospecific reactions, the spatial arrangement of the reactants dictates the stereochemical outcome of the product. masterorganicchemistry.com For enzymatic reactions involving this amino acid, the (3S) configuration ensures the correct orientation of the amino and carboxylic acid groups within the enzyme's active site, facilitating the catalytic process. Any deviation from this specific stereochemistry would likely hinder or prevent the desired reaction from occurring.

Comparative Analysis with Related Chiral Hexenoic and Hexynoic Acid Derivatives

To better understand the chemical and physical properties of (3S)-3-amino-5-hexenoic acid, it is useful to compare it with structurally related chiral molecules. This comparative analysis highlights how variations in saturation and substitution affect the molecule's characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| (3S)-3-amino-5-hexenoic acid | 270263-02-0 (HCl salt) | C6H11NO2 | 129.16 | Alkene (double bond) at C5-C6 |

| (3S)-3-amino-5-hexynoic acid | 270596-46-8 | C6H9NO2 | 127.14 | Alkyne (triple bond) at C5-C6 |

| (S)-3-Amino-5-methyl-hexanoic acid | 22818-43-5 | C7H15NO2 | 145.20 | Saturated chain with a methyl group at C5 |

In contrast, (S)-3-Amino-5-methyl-hexanoic acid is a saturated analogue, lacking the rigidity of the double or triple bond. The additional methyl group also increases its steric bulk and hydrophobicity, which can significantly alter its binding affinity and specificity for biological targets. The synthesis of such chiral amino acids often requires stereoselective methods to obtain the desired enantiomer in high purity. brandeis.eduresearchgate.net

Advanced Synthetic Methodologies for 3s 3 Amino 5 Hexenoic Acid and Its Stereoisomers

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolbox for constructing complex chiral molecules. Modern strategies focus on achieving high levels of stereocontrol, enabling the precise arrangement of atoms in three-dimensional space.

Stereoselective Chemical Synthesis Strategies

Stereoselective synthesis aims to produce a specific stereoisomer of a product. Several methods have proven effective for synthesizing β-amino acids and their derivatives.

One of the most prevalent approaches is the conjugate addition of amine equivalents to α,β-unsaturated carbonyl compounds. acs.org Another key strategy involves the stereoselective addition of enolates to imine derivatives. acs.org For instance, the addition of titanium enolates to tert-butanesulfinyl imines has been shown to produce various substituted β-amino acids with high stereoselectivity. acs.org Asymmetric hydrogenation of enamines or amino acrylates also represents a powerful method for establishing the desired stereochemistry. acs.orgrsc.org

In the context of synthesizing analogs, such as pregabalin, which shares structural similarities, asymmetric hydrogenation of a cyano-substituted olefin has been a key step. google.comgoogle.com This transformation often employs chiral transition metal catalysts to induce high enantioselectivity. researchgate.net For example, a rhodium catalyst complexed with a chiral ligand like Me-DuPHOS has been used for the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, yielding the (S)-enantiomer with very high enantiomeric excess. researchgate.net

Enantioselective Transformations in Amino Acid Synthesis

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is critical in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

Catalytic enantioselective conjugate addition reactions are among the most important methods for accessing chiral β-amino acid derivatives, starting from readily available α,β-unsaturated carbonyl compounds. nih.gov Copper-catalyzed hydroamination of α,β-unsaturated carbonyls, for example, has been achieved through a ligand-controlled reversal of hydrocupration regioselectivity, leading to β-amino acid derivatives in high enantiomeric excess. nih.gov

Another powerful technique is the catalytic asymmetric reduction of ketones. This method uses a chiral catalyst, such as (S)-oxazaborolidine, to reduce a precursor ketone to a secondary alcohol with high enantioselectivity, which is then converted into the desired α-amino acid. organic-chemistry.org This approach is noted for its broad applicability, mild conditions, and high yields. organic-chemistry.org For β-amino acids, catalytic asymmetric Mannich reactions have been employed to prepare certain substituted derivatives with high enantioselectivity. acs.org

A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, an analog of the target compound, highlights the power of these methods. The key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst, which provides the precursor to the final product in very high enantiomeric excess. researchgate.netamazonaws.com

Photo-Mediated C-H Functionalization for β-Amino Acids and Related Structures

Photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering new pathways for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgnih.gov These reactions often proceed via the generation of radical intermediates through a hydrogen atom transfer (HAT) process or single-electron transfer (SET). nih.govresearchgate.net

This methodology can be applied to the synthesis and modification of amino acids. For example, photoredox catalysis coupled with a nickel catalyst can achieve the functionalization of C-H bonds alpha to heteroatoms like nitrogen or sulfur. rsc.org In the context of β-amino acids, this approach opens up possibilities for direct modification or synthesis from simple precursors. While direct synthesis of (3S)-3-amino-5-hexenoic acid using this method is not extensively documented, the principles have been demonstrated on related structures. For instance, a relay catalysis protocol combining visible-light photoredox and Lewis acid catalysis has been developed for the functionalization of α-amino acids and dipeptides. acs.org

The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates an electron transfer process to activate a substrate. rsc.org This can generate a carbon-centered radical, which is then trapped by a suitable coupling partner, often mediated by a co-catalyst like nickel. researchgate.netrsc.org This strategy holds potential for developing novel and efficient syntheses of complex β-amino acids.

Strategies for Controlling Double Bond Geometry and Stereochemistry

Controlling the geometry of double bonds (E/Z isomerism) is a critical aspect of stereoselective synthesis, as it can dictate the stereochemical outcome of subsequent reactions. In the synthesis of precursors for compounds like pregabalin, the stereochemical outcome of bioreductions was found to be controllable by using stereochemically pure (E)- or (Z)-isomers of β-cyanoacrylate esters. nih.govnih.gov This allowed access to both enantiomers of the product in high purity. nih.gov

The synthesis of these distinct E/Z isomers often requires specific reaction conditions. For example, (Z)-ethyl 3-(trifluoromethylsulfonyloxy)hex-2-enoate can be prepared using diisopropylethylamine and triflic anhydride (B1165640) in dichloromethane. nih.govacs.org In contrast, the corresponding (E)-isomer can be synthesized using tetramethylammonium (B1211777) hydroxide (B78521) and triflic anhydride in a heptane/water system. acs.org

The geometry of the peptide bond itself, an amide bond, is also subject to stereochemical considerations. Due to resonance, the C-N bond has significant double-bond character, making it rigid and planar. ucalgary.calibretexts.orglibretexts.org While not directly a carbon-carbon double bond, the principles of restricted rotation and defined geometry are fundamental in the structure of amino acid-derived molecules. ucalgary.camathaddict.net In more complex syntheses, such as the stereospecific formation of cyclohexenone acids via a nih.govnih.gov-sigmatropic rearrangement, the stereochemistry of the starting materials directly influences the final product's configuration. acs.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. researchgate.net This approach is particularly well-suited for the synthesis of chiral molecules like amino acids.

Enzyme-Mediated Stereoselective Preparation of Chiral Amino Acids and Intermediates

Enzymes are highly effective catalysts for producing optically pure amino acids. rsc.org Key enzyme classes used in these syntheses include lipases, transaminases, ene-reductases, and amino acid dehydrogenases. mdpi.comnih.govnih.gov

Lipases have been successfully used in the chemoenzymatic synthesis of pregabalin, a structural analog of (3S)-3-amino-5-hexenoic acid. In one process, a commercially available lipase (B570770) (Lipolase) was used to resolve a racemic ester, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid. acs.org This enzymatic resolution allows for the separation of the desired (S)-enantiomer, which is then converted to the final product through chemical steps. acs.orglupinepublishers.com

Ene-reductases are employed for the asymmetric bioreduction of activated C=C double bonds. nih.govnih.gov The asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases provides an elegant route to precursors for GABA analogues. nih.govnih.gov The stereoselectivity of this reaction can be controlled by varying the ester group size on the substrate or by using either the (E)- or (Z)-isomer of the starting material. nih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high stereoselectivity. nih.gov Protein engineering has expanded the substrate scope of transaminases, making them applicable to the synthesis of complex pharmaceutical intermediates. nih.gov

Amino acid dehydrogenases are used for the reductive amination of α-keto acids. This method is advantageous due to the high enantioselectivity and broad substrate specificity of the enzymes. mdpi.com

The table below summarizes various enzymatic approaches used in the synthesis of chiral amino acids and their precursors.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Features |

| Lipase | Kinetic Resolution | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester acs.org | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid acs.org | High efficiency, enables racemization and reuse of undesired enantiomer. acs.org |

| Ene-Reductase | Asymmetric Bioreduction | β-cyanoacrylate esters nih.govnih.gov | Chiral β-cyano esters nih.govnih.gov | Stereochemical outcome controlled by substrate engineering (E/Z isomers). nih.gov |

| Transaminase | Asymmetric Amination | Prochiral ketones nih.gov | Chiral amines nih.gov | High stereoselectivity, applicable to complex molecules. nih.gov |

| Nitrilase | Enantioselective Hydrolysis | Isobutylsuccinonitrile researchgate.net | (S)-3-cyano-5-methylhexanoic acid researchgate.net | High enantioselectivity (E > 150) and conversion at high substrate loads. researchgate.net |

These biocatalytic methods often result in higher yields and significantly less waste compared to classical chemical resolutions, highlighting the power of combining enzymatic and chemical steps in modern synthetic chemistry. acs.org

Development and Application of Novel Biocatalysts

Biocatalysis offers a powerful approach for synthesizing chiral compounds, providing high selectivity under mild reaction conditions. researchgate.net The development of novel biocatalysts, particularly enzymes like nitrilases and lipases, has been pivotal in the enantioselective synthesis of precursors for (3S)-3-amino-5-hexenoic acid.

One prominent chemoenzymatic strategy involves the regio- and enantioselective hydrolysis of isobutylsuccinonitrile. researchgate.net In this method, immobilized Escherichia coli cells that express the nitrilase BrNIT from Brassica rapa are used. This biocatalyst demonstrates high enantioselectivity, achieving an E value greater than 150. researchgate.net Another highly effective nitrilase, discovered in Arabis alpina (AaNIT), and its engineered mutant N258D, show excellent enantioselectivity (E > 300) and activity at high substrate concentrations. researchgate.net These nitrilases selectively hydrolyze one nitrile group of isobutylsuccinonitrile to a carboxylic acid, yielding the key chiral intermediate, (S)-3-cyano-5-methylhexanoic acid. researchgate.net

Lipases have also been successfully employed for the kinetic resolution of racemic esters. For instance, liquid enzyme TL lipase can be used for the selective enzymatic hydrolysis of racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester. lupinepublishers.com This process yields the sodium salt of 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid, which can be further converted to the desired (S)-enantiomer. lupinepublishers.com

| Biocatalyst | Substrate | Key Transformation | Product | Performance Metrics |

|---|---|---|---|---|

| Nitrilase BrNIT from Brassica rapa (in immobilized E. coli) | Isobutylsuccinonitrile | Regio- and enantioselective hydrolysis | (S)-3-cyano-5-methylhexanoic acid | Enantioselectivity (E) > 150, Substrate conversion > 41.1% at 100 g/L loading. researchgate.net |

| Nitrilase AaNIT (N258D mutant) from Arabis alpina | Isobutylsuccinonitrile | Regio- and enantioselective hydrolysis | (S)-3-cyano-5-methylhexanoic acid | Excellent enantioselectivity (E) > 300 at 100 g/L substrate concentration. researchgate.net |

| TL Lipase | Racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester | Selective enzymatic hydrolysis | 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid | Leads to chiral purity >99.9% in the final product after further steps. lupinepublishers.com |

Asymmetric Synthesis Development and Optimization

Asymmetric synthesis is crucial for accessing the specific stereoisomer (3S)-3-amino-5-hexenoic acid, which possesses the desired biological activity. Methodologies based on chiral auxiliaries, metal-catalyzed reactions, and chemoenzymatic strategies have been developed and optimized.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. One such approach involves the use of (S)-1-phenylethylamine as a chiral auxiliary. google.com A process for preparing (S)-3-(aminomethyl)-5-methylhexanoic acid can start from ethyl (S)-5-methyl-3-[((S)-l-phenylethyl carbamoyl)-methyl] hexanoate. google.com In this strategy, the chiral amine forms a diastereomeric amide, enabling the stereocontrolled formation of the required carbon skeleton. After the key stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Metal-catalyzed asymmetric hydrogenation is a highly efficient method for establishing stereocenters. A key step in a concise synthesis of a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net This reaction is catalyzed by a rhodium complex with the chiral diphosphine ligand Me-DuPHOS, affording the desired (S)-3-cyano-5-methylhexanoate in very high enantiomeric excess (ee). researchgate.net The subsequent reduction of the nitrile group yields the final amino acid. researchgate.netgoogle.com Another approach uses an aluminum salen catalyst in the conjugate addition of hydrogen cyanide to an α,β-unsaturated imide.

| Catalyst System | Reaction Type | Substrate | Product | Key Outcome |

|---|---|---|---|---|

| Rhodium / Me-DuPHOS | Asymmetric Hydrogenation | 3-Cyano-5-methyl-hex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Very high enantiomeric excess (ee). researchgate.net |

| Aluminum Salen Complex | Asymmetric Conjugate Addition | α,β-Unsaturated Imide | β-Cyanocarbonyl Compound | Enantioselective C-C bond formation. |

Chemoenzymatic strategies merge the high selectivity of biocatalysts with the broad applicability of chemical reactions. nih.gov An efficient route to optically active (S)-3-cyano-5-methylhexanoic acid, a key intermediate, utilizes a nitrilase from Arabis alpina (AaNIT) for the enantioselective hydrolysis of isobutylsuccinonitrile. researchgate.net The resulting chiral cyano-acid is then subjected to chemical reduction, typically hydrogenation using a catalyst like Raney Nickel, to convert the nitrile group into an aminomethyl group, thereby completing the synthesis of the target amino acid. researchgate.netlupinepublishers.com This combination leverages the enzyme's ability to create the chiral center with high fidelity, followed by a robust chemical transformation to achieve the final product. researchgate.netnih.gov

Precursor-Based Synthesis Pathways for Hexenoic Acid Frameworks

The construction of the fundamental hexenoic acid carbon skeleton can be achieved from readily available chiral starting materials. A notable pathway utilizes carbohydrates, such as D-glucose or D-galactose, as precursors. nih.gov The synthesis begins with the Ferrier rearrangement of tri-O-acetyl-D-glucal, a derivative of D-glucose, to form a 2,3-unsaturated methylglycoside. nih.gov This intermediate serves as a versatile scaffold. Through a sequence of chemical modifications—including mesylation and nucleophilic displacement with an azide (B81097) ion—the amino functionality is introduced at the desired position with controlled stereochemistry. nih.gov The vinyl group, characteristic of the 5-hexenoic acid structure, can be installed via methods like a Wittig reaction. nih.gov This approach leverages the inherent chirality of sugars to build the enantiomerically pure framework of the target molecule. nih.gov

Mechanistic Investigations and Reactivity Studies of 5 Hexenoic Acid, 3 Amino , 3s

Elucidation of Intrinsic Reaction Mechanisms

The reactivity of (3S)-3-amino-5-hexenoic acid is governed by the interplay of its functional groups. Understanding its intrinsic reaction mechanisms, such as enamine formation, Michael addition, and proton transfer processes, is crucial for comprehending its behavior in biological systems.

Enamine Mechanism Studies in Amino Acid Reactions

Enamine formation is a key mechanistic step in the reactions of many amino acids and their analogs, particularly in the context of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Enamines are nucleophilic intermediates formed from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.comyoutube.com In the case of amino acid reactions catalyzed by PLP-dependent enzymes, the amino group of the substrate initially forms an imine (Schiff base) with the PLP cofactor. nih.govlibretexts.org Subsequent deprotonation at the α-carbon can lead to the formation of an enamine-like intermediate. This intermediate is stabilized by the electron-donating nature of the nitrogen atom, which increases the nucleophilicity of the β-carbon. masterorganicchemistry.com

The formation of an enamine intermediate is a critical step in the mechanism of action of some enzyme inactivators. For instance, studies on related compounds have shown that the formation of a reactive enamine intermediate within the enzyme's active site can lead to irreversible inactivation. nih.gov The mechanism typically involves the initial formation of a Schiff base with PLP, followed by tautomerization to an enamine. This enamine can then act as a nucleophile, attacking electrophilic species or participating in other reactions that lead to the modification of the enzyme or the cofactor. nih.govnih.gov

The general steps for enamine formation from a secondary amine and a carbonyl compound are as follows:

Nucleophilic addition: The secondary amine attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair on the nitrogen pushes out water to form an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the enamine. libretexts.org

Michael Addition Pathways in α,β-Unsaturated Systems

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The nucleophile, known as the Michael donor, adds to the β-carbon of the Michael acceptor. wikipedia.orgyoutube.com This reaction is thermodynamically controlled and is a versatile method for forming carbon-carbon bonds. organic-chemistry.org

In the context of (3S)-3-amino-5-hexenoic acid, while the molecule itself is not a classic Michael acceptor, its interaction with enzymes can lead to the formation of intermediates that are susceptible to Michael-type reactions. For example, during the catalytic cycle of aminotransferases, the PLP-bound substrate can undergo transformations that generate an α,β-unsaturated system within the active site. nih.gov A key step in the inactivation of some aminotransferases by substrate analogs involves the formation of a reactive Michael acceptor intermediate. This intermediate can then be attacked by a nucleophilic residue in the active site, leading to covalent modification and inactivation of the enzyme. nih.gov The general mechanism involves the formation of a Schiff base with PLP, followed by a series of electronic rearrangements that generate the electrophilic α,β-unsaturated species.

Proton Abstraction and Tautomerization Processes in Reactive Intermediates

Proton abstraction and subsequent tautomerization are fundamental processes in the catalytic mechanisms of many enzymes, including aminotransferases. nih.gov Tautomerization is the interconversion of two isomers that differ only in the position of a proton and a double bond. In the context of PLP-dependent enzymes, the initial transimination reaction between the amino acid substrate and the PLP-lysine Schiff base forms an external aldimine. nih.gov A critical next step involves the abstraction of the α-proton from the amino acid by a basic residue in the active site. This proton abstraction is facilitated by the electron-withdrawing pyridinium (B92312) ring of the PLP cofactor.

Enzyme-Compound Interaction Mechanisms

The biological activity of (3S)-3-amino-5-hexenoic acid is largely defined by its interactions with specific enzymes. Understanding these interactions at a molecular level is key to elucidating its mechanism of action.

Investigations of Interactions with Aminotransferases (e.g., GABA-AT, OAT)

(3S)-3-amino-5-hexenoic acid and its analogs are known to interact with and in some cases, inactivate, aminotransferases such as γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). nih.govnih.gov These enzymes are crucial for the metabolism of amino acids and neurotransmitters. nih.gov

GABA-AT: This PLP-dependent enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT leads to an increase in GABA levels in the brain. The inactivation of GABA-AT by substrate analogs often proceeds through a mechanism-based or "suicide" inhibition pathway. nih.gov The inactivator, structurally similar to the natural substrate, is processed by the enzyme, leading to the formation of a highly reactive intermediate within the active site. This intermediate then covalently modifies a crucial active site residue, leading to irreversible inactivation. nih.gov

OAT: OAT is another PLP-dependent enzyme that is overexpressed in certain types of cancer, such as hepatocellular carcinoma (HCC). nih.govnih.gov Consequently, the inactivation of OAT has emerged as a potential therapeutic strategy. nih.govnih.gov Studies with analogs of (3S)-3-amino-5-hexenoic acid have shown that these compounds can act as inactivators of OAT. nih.govnih.gov The mechanism of inactivation often involves the formation of a reactive species within the active site that covalently binds to the enzyme or the PLP cofactor. nih.gov

| Enzyme | Function | Interaction with Analogs of (3S)-3-amino-5-hexenoic acid |

| GABA-AT | Degrades the inhibitory neurotransmitter GABA. nih.gov | Acts as a mechanism-based inactivator, leading to increased GABA levels. nih.govnih.gov |

| OAT | Involved in amino acid metabolism; overexpressed in some cancers. nih.govnih.gov | Can be inactivated by analogs, presenting a potential therapeutic approach for diseases like HCC. nih.govnih.gov |

Analysis of Covalent and Noncovalent Interaction Modalities with Protein Active Sites

The interaction of (3S)-3-amino-5-hexenoic acid and related compounds with enzyme active sites can involve both noncovalent and covalent interactions. nih.govnih.gov

Noncovalent Interactions: These are reversible interactions that are crucial for the initial binding of the substrate or inhibitor to the active site. They include hydrogen bonds, electrostatic interactions (ionic bonds), hydrophobic interactions, and van der Waals forces. nih.govfrontiersin.org The precise arrangement of amino acid residues in the active site creates a binding pocket that is complementary to the shape and chemical properties of the ligand. For example, the carboxylate and amino groups of an amino acid inhibitor can form salt bridges and hydrogen bonds with charged and polar residues in the active site. nih.gov The hydrophobic parts of the molecule can interact with nonpolar residues. frontiersin.org

Covalent Interactions: These involve the formation of a stable, irreversible chemical bond between the inhibitor and the enzyme. nih.gov As discussed previously, mechanism-based inhibitors are designed to form a covalent bond with the enzyme only after being catalytically activated. This covalent modification can target a nucleophilic amino acid residue in the active site, such as a lysine (B10760008), cysteine, or serine, or it can modify the PLP cofactor itself. nih.govnih.gov The formation of a covalent adduct effectively blocks the enzyme's activity. The nature of these interactions can be elucidated through techniques such as X-ray crystallography and mass spectrometry. nih.gov

| Interaction Type | Description | Examples in Enzyme-Inhibitor Complexes |

| Noncovalent | Reversible interactions including hydrogen bonds, electrostatic interactions, and hydrophobic forces. nih.govfrontiersin.org | Initial binding of the inhibitor to the active site, positioning it for catalysis or inactivation. nih.gov |

| Covalent | Irreversible formation of a chemical bond between the inhibitor and the enzyme. nih.gov | Mechanism-based inactivation where a reactive intermediate formed from the inhibitor permanently modifies an active site residue or the PLP cofactor. nih.govnih.gov |

Role of Specific Catalytic Residues in Mechanistic Pathways

The catalytic mechanism of GABA-AT, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is central to understanding the action of inhibitors like (3S)-3-amino-5-hexenoic acid. The enzyme's active site features specific amino acid residues that are crucial for its function and are the primary targets for inactivators.

A key residue is a lysine (Lys329 in pig GABA-AT and Lys357 in the human homolog) located in the catalytic pocket. nih.govnih.gov This lysine forms a Schiff base (an internal aldimine) with the PLP cofactor, which is the resting state of the enzyme. When a substrate or a mechanism-based inactivator like (3S)-3-amino-5-hexenoic acid enters the active site, it forms a new Schiff base with PLP, displacing the lysine. This initial step is critical as the PLP cofactor acts as an "electron sink," which significantly lowers the pKa of the proton on the carbon adjacent to the amino group of the inhibitor. nih.gov

This acidification allows the now-displaced catalytic lysine residue, acting as a general base, to abstract a proton. This is generally the first chemical step in the inactivation sequence, leading to the formation of a resonance-stabilized carbanion intermediate. nih.gov The subsequent reactivity of this intermediate dictates the specific inactivation pathway. For many inhibitors, the lysine residue can then act as a nucleophile, attacking the inhibitor-PLP adduct. For example, a proposed mechanism for some inhibitors involves a Michael addition by Lys329 to an electrophilic center on the inhibitor created after the initial enzymatic transformation. nih.gov

Recent studies on related fluorinated cyclic analogs have also implicated other residues. For instance, the inactivation of GABA-AT by certain fluoromethylenyl-cyclopentanoic acid derivatives leads to a metabolite that disrupts a salt bridge between Glu270 and Arg445. nih.gov The metabolite's formyl group then interacts directly with Arg445, highlighting the importance of this arginine residue in the inactivation process and as a target for future inhibitor design. nih.gov

| Catalytic Residue | Enzyme Source | Role in Mechanism | Reference |

| Lysine (Lys329) | Pig GABA-AT | Forms initial Schiff base with PLP; Acts as a general base for proton abstraction; Can act as a nucleophile in covalent modification. | nih.govnih.govnih.gov |

| Arginine (Arg445) | Pig GABA-AT | Interacts with inhibitor metabolites, contributing to the disruption of enzyme structure and inactivation. | nih.gov |

| Glutamate (Glu270) | Pig GABA-AT | Forms a salt bridge with Arg445, which can be disrupted during inactivation by certain inhibitors. | nih.gov |

Advanced Theoretical and Computational Chemistry Approaches

To gain deeper insight into the dynamic and energetic aspects of the inactivation mechanisms, researchers employ advanced theoretical and computational methods. These approaches complement experimental data by providing a molecular-level view of the processes involved.

The acidity of specific protons is fundamental to the mechanism of GABA-AT inhibitors. As mentioned, the formation of the external aldimine between the inhibitor and PLP dramatically lowers the pKa of the adjacent C-H bond, facilitating its abstraction by a catalytic base. nih.gov Computational chemistry offers tools to quantify these effects. Quantum mechanical (QM) cluster calculations can be used to model the active site and determine the transition state energies for key steps like deprotonation. For example, in a study of a cyclopentene-based GABA-AT inactivator, QM calculations showed that introducing a double bond into the inhibitor's structure lowered the transition state energy for deprotonation by approximately 3 kcal/mol compared to the saturated parent compound. nih.gov This indicates a more facile proton abstraction, contributing to a higher inactivation efficiency. nih.gov Such calculations provide a quantitative basis for understanding how an inhibitor's structure influences its pKa and subsequent reactivity within the enzyme's catalytic environment.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. In the context of GABA-AT, MD simulations provide insights into how an inhibitor binds to the active site, the conformational changes that occur in both the inhibitor and the enzyme, and the stability of the resulting complex. nih.gov

A typical workflow involves building a homology model of the enzyme if a crystal structure is not available, followed by docking the inhibitor into the active site. The resulting enzyme-inhibitor complex is then subjected to MD simulations, often for hundreds of nanoseconds. nih.gov These simulations can reveal crucial dynamic interactions, such as the formation of hydrogen bonds and salt bridges between the inhibitor and active site residues, which are essential for stabilizing the complex. By analyzing the trajectory of the simulation, researchers can assess the stability of the inhibitor within the binding pocket and identify the key residues involved in the binding, corroborating experimental findings and guiding the design of new, more potent inhibitors. nih.gov

Beyond understanding the binding pose, it is crucial to quantify the energetics of binding and the reaction itself. Free energy calculations are used to estimate the binding affinity of an inhibitor for the enzyme and the energy barriers of the reaction steps. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to calculate the binding free energy of an inhibitor to the enzyme from MD simulation snapshots. nih.gov These calculations help to rank potential inhibitors and explain differences in potency observed experimentally. nih.gov

Furthermore, quantum mechanical calculations, as mentioned earlier, are employed to compute the energy profile of the reaction pathway, including the energies of intermediates and, crucially, the transition states. nih.gov A lower transition state energy for a rate-limiting step, such as deprotonation or covalent bond formation, implies a faster reaction rate and, consequently, a more efficient inactivator. nih.gov These free energy calculations are vital for building a quantitative structure-activity relationship and for the rational design of next-generation inhibitors.

Structure-Reactivity Relationship Studies (SAR) Focused on Mechanistic Insights

Structure-reactivity relationship (SAR) studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For GABA-AT inactivators like (3S)-3-amino-5-hexenoic acid, SAR studies provide critical insights into the inactivation mechanism.

A key strategy has been the introduction of fluorine atoms. The investigation of 4-amino-5-fluoro-5-hexenoic acid, a monofluorinated analog of the drug vigabatrin, revealed complex inactivation mechanisms. capes.gov.br Depending on the stereochemistry and position of the fluorine, the inactivation can proceed through different pathways, including Michael addition or elimination-aromatization, highlighting the subtle electronic influence of the halogen atom on the reaction course. nih.gov For instance, the inactivation of GABA-AT by (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene carboxylic acid was shown to proceed via an elimination-aromatization mechanism, leading to the formation of N-m-carboxyphenylpyridoxamine 5′-phosphate. nih.gov

Another successful approach involves conformational restriction. Designing cyclic analogs of GABA that mimic the proposed active conformation can lead to more potent inhibitors. A study that introduced a double bond into a fluorocyclopentane-based inhibitor, creating a cyclopentene (B43876) analog, resulted in a 25-fold increase in inactivation efficiency. nih.gov Computational studies attributed this enhancement to a 3 kcal/mol lowering of the transition state energy for the initial deprotonation step, a direct mechanistic insight derived from SAR. nih.gov

These studies demonstrate a clear principle: modifications that either increase the acidity of the target proton (e.g., through electron-withdrawing groups like fluorine) or pre-organize the molecule into a reactive conformation within the active site tend to produce more efficient inactivators. The table below summarizes findings for several analogs, illustrating these principles.

| Compound/Analog Class | Structural Modification | Mechanistic Insight | Reference |

| Fluorinated Hexenoic Acids | Introduction of one or more fluorine atoms | Alters electronic properties, influencing the balance between Michael addition and elimination pathways. | capes.gov.brcapes.gov.br |

| Cyclic Analogs (e.g., fluorocyclopentanes) | Conformational restriction of the carbon backbone | Can enhance binding affinity and position the molecule for efficient reaction. | nih.govnih.gov |

| Unsaturated Cyclic Analogs (e.g., cyclopentenes) | Introduction of a double bond into a cyclic scaffold | Lowers the energy barrier for the rate-limiting deprotonation step, increasing inactivation efficiency. | nih.gov |

| Conformationally-Restricted Analogs (e.g., fluorocyclohexenes) | Combination of cyclic structure and fluorination | Can lead to novel inactivation pathways, such as elimination-aromatization. | nih.gov |

Role of 3s 3 Amino 5 Hexenoic Acid As a Chemical Building Block in Advanced Molecular Synthesis

Integration into Novel Peptide Scaffolds and Peptidomimetics

The incorporation of non-proteinogenic amino acids like (3S)-3-amino-5-hexenoic acid into peptide structures is a powerful strategy for developing novel peptide scaffolds and peptidomimetics with enhanced therapeutic potential. researchgate.net Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides but with improved properties such as increased stability against enzymatic degradation and better bioavailability. nih.govnih.gov

A key application of (3S)-3-amino-5-hexenoic acid, particularly its Boc-protected form (Boc-(S)-3-amino-5-hexenoic acid), is in the preparation of lactam-bridged peptide mimics. cookechem.comlookchem.com This process involves peptide coupling followed by olefin metathesis, a powerful carbon-carbon bond-forming reaction. The terminal alkene of the hexenoic acid derivative allows for the formation of a cyclic lactam bridge within a peptide sequence, thereby constraining its conformation. cookechem.comlookchem.com Such conformationally constrained peptides are of great interest in drug discovery as they can exhibit higher receptor selectivity and potency. researchgate.net

The ability to introduce conformational constraints is crucial for designing peptides that can effectively modulate protein-protein interactions, which are implicated in numerous disease processes. nih.gov The incorporation of amino acids with specific stereochemistry and functional groups, such as the (3S)-configuration and the allyl group of (3S)-3-amino-5-hexenoic acid, allows for precise control over the spatial arrangement of pharmacophoric elements, which is essential for achieving desired biological activity. researchgate.net

Table 1: Properties of (S)-3-(Boc-amino)-5-hexenoic acid

| Property | Value |

|---|---|

| CAS Number | 270263-03-1 |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Optical Activity | [α]/D +20±1°, c = 1 in ethanol |

| Enantiomeric Excess | ≥99.0% |

| Primary Application | Peptide synthesis |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Application in the Construction of Complex Organic Molecules

While direct applications of (3S)-3-amino-5-hexenoic acid in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various bioactive molecules. The synthesis of complex organic molecules often relies on the use of versatile chiral building blocks. nih.gov Non-proteinogenic amino acids, with their inherent chirality and functional groups, are attractive starting materials for such endeavors. mdpi.com

For instance, structurally related hexanoic acid derivatives are key intermediates in the synthesis of pharmaceutically important molecules. A notable example is the synthesis of (S)-Pregabalin, a drug used to treat epilepsy and neuropathic pain, which involves intermediates that share structural similarities with (3S)-3-amino-5-hexenoic acid. cookechem.com The presence of both an amino group and a carboxylic acid, along with a specific stereocenter, makes these compounds valuable for constructing more complex molecular frameworks.

The field of diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com Amino acids and their derivatives are frequently used as starting points in DOS strategies due to the numerous chemical transformations they can undergo. The functional groups of (3S)-3-amino-5-hexenoic acid—the amine, the carboxylic acid, and the alkene—provide multiple handles for chemical modification, allowing for the generation of a wide range of molecular scaffolds.

Engineering of Proteins with Modified Functions through Non-Proteinogenic Amino Acid Incorporation

The incorporation of non-proteinogenic amino acids (NPAAs) into proteins is a cutting-edge technique in synthetic biology that allows for the creation of proteins with novel or enhanced functions. This is typically achieved by reprogramming the genetic code and engineering orthogonal translational systems. While there is no specific research detailing the incorporation of (3S)-3-amino-5-hexenoic acid into proteins, the general principles of NPAA incorporation suggest its potential in this area.

The introduction of NPAAs can fundamentally alter the physicochemical and biological properties of proteins. researchgate.net For example, the incorporation of amino acids with unique side chains can be used to introduce new catalytic activities, enhance protein stability, or provide sites for specific chemical modifications. The terminal alkene of (3S)-3-amino-5-hexenoic acid could potentially serve as a reactive handle for bioorthogonal chemistry, allowing for the site-specific labeling of proteins with fluorescent probes, drugs, or other molecules of interest.

The challenges in this field include the development of efficient and specific methods for incorporating the desired NPAA without causing misincorporation or low protein yields. The successful incorporation of an amino acid like (3S)-3-amino-5-hexenoic acid would require an engineered aminoacyl-tRNA synthetase that can specifically recognize this amino acid and charge it onto a corresponding tRNA.

Contribution to the Synthesis of Novel Metabolites

The biosynthesis of novel metabolites is an area of growing interest, with the potential to generate new drug candidates and other valuable compounds. mdpi.com Non-proteinogenic amino acids are often precursors to secondary metabolites with diverse biological activities. nih.gov For example, 3-amino-5-hydroxybenzoic acid is a known precursor to a large family of natural products, including ansamycins and mitomycins. nih.gov

While the direct involvement of (3S)-3-amino-5-hexenoic acid in known metabolic pathways has not been reported, its structure suggests it could be a precursor for the chemoenzymatic or biosynthetic production of novel compounds. researchgate.net Enzymes, particularly those involved in amino acid metabolism, can sometimes exhibit substrate promiscuity, allowing them to act on non-natural substrates. mdpi.com It is conceivable that enzymes such as α,β-enoate reductases, which act on molecules with an α,β-enoate group, could potentially be used to modify (3S)-3-amino-5-hexenoic acid or its derivatives, leading to the synthesis of novel saturated or functionalized amino acids. google.com

The generation of novel metabolites often involves the combination of chemical synthesis and biocatalysis. The chemical synthesis of (3S)-3-amino-5-hexenoic acid provides a starting material that could then be fed into engineered metabolic pathways or subjected to enzymatic transformations to produce new molecules with potentially valuable biological properties.

Advanced Analytical Methodologies for Research on 3s 3 Amino 5 Hexenoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of (3S)-3-amino-5-hexenoic acid. High-Performance Liquid Chromatography (HPLC) and specialized chiral chromatography methods are paramount in ensuring the enantiomeric purity of the compound, which is critical for its specific applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like (3S)-3-amino-5-hexenoic acid. It allows for the separation, identification, and quantification of the compound in a mixture. In the context of this amino acid, HPLC is frequently used to assess purity after synthesis or extraction.

A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The retention of the compound can be controlled by adjusting the composition of the mobile phase, such as the concentration of an organic solvent like acetonitrile (B52724) or methanol, and the pH of an aqueous buffer. helixchrom.com For instance, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in separating isomers of related compounds by exploiting subtle differences in their hydrophobic and ionic properties. helixchrom.com The use of core-shell columns in HPLC can further enhance separation efficiency and speed. helixchrom.com

| Parameter | Description | Relevance to (3S)-3-amino-5-hexenoic acid Analysis |

| Stationary Phase | The solid material inside the chromatography column that interacts with the analyte. | For amino acids, C18 (a non-polar hydrocarbon) is a common reversed-phase stationary phase. |

| Mobile Phase | The solvent that flows through the column, carrying the analyte with it. | A mixture of water/buffer and an organic modifier (e.g., acetonitrile, methanol) is typical. The composition influences retention time and resolution. |

| Detector | The component that measures the analyte as it elutes from the column. | UV detectors are common if the molecule has a chromophore. Mass spectrometers (LC-MS) provide mass information for definitive identification. |

| Purity Assessment | The determination of the percentage of the desired compound in a sample. | HPLC provides a chromatogram where the area of the peak corresponding to (3S)-3-amino-5-hexenoic acid relative to the total peak area indicates its purity. |

Due to the chiral nature of (3S)-3-amino-5-hexenoic acid, distinguishing it from its mirror image, (3R)-3-amino-5-hexenoic acid, is crucial. Chiral chromatography is the definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad chiral recognition capabilities. windows.net For amino acids, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective as they are compatible with both organic and aqueous mobile phases and can separate enantiomers of polar and ionic compounds directly without derivatization. sigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The choice of mobile phase, including the type of organic modifier and the presence of additives, can significantly impact the retention and selectivity of the separation. sigmaaldrich.com

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Applicability to Amino Acids |

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Formation of inclusion complexes, hydrogen bonding, and dipole-dipole interactions. windows.net | Widely applicable for a broad range of chiral compounds, including derivatized amino acids. |

| Macrocyclic Glycopeptide-based (e.g., teicoplanin) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.com | Highly effective for the direct separation of underivatized amino acids. sigmaaldrich.com |

| Ligand Exchange | Formation of diastereomeric metal complexes with the analyte. | A well-established method for the separation of amino acid enantiomers. |

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are vital for the unambiguous identification and structural elucidation of (3S)-3-amino-5-hexenoic acid. These methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For (3S)-3-amino-5-hexenoic acid, ¹H NMR and ¹³C NMR are fundamental for confirming its structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For instance, characteristic signals would be expected for the vinyl protons of the hexenoic acid chain, the proton at the chiral center, and the protons of the methylene (B1212753) groups. acs.orgacs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the assigned structure.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of (3S)-3-amino-5-hexenoic acid and can provide information about its elemental composition through high-resolution mass spectrometry. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly specific and sensitive tool for identifying the compound in complex mixtures.

In mechanistic studies, mass spectrometry can be employed to detect and identify transient intermediates formed during chemical reactions involving (3S)-3-amino-5-hexenoic acid. This is crucial for understanding reaction pathways and kinetics. Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule for mass analysis. nih.gov

| Mass Spectrometry Data for a Related Compound ((S)-3-Amino-5-methyl-hexanoic acid) | |

| Precursor m/z ([M-H]⁻) | 144.10247 |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative |

| Precursor m/z ([M+H]⁺) | 146.2 |

| Instrument Type | Flow-injection QqQ/MS |

| Ionization Mode | Positive |

This data is for a structurally similar compound and illustrates the type of information obtained from mass spectrometry experiments. nih.gov

Kinetic and Spectrophotometric Approaches for Reaction Monitoring

Understanding the rate at which (3S)-3-amino-5-hexenoic acid participates in a chemical reaction is the domain of kinetics. Spectrophotometric methods are often employed to monitor the progress of these reactions in real-time.

Future Research Directions and Perspectives for 5 Hexenoic Acid, 3 Amino , 3s

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure β-amino acids like (3S)-3-amino-5-hexenoic acid is a key area for future research. nih.govnih.gov Current synthetic routes often involve multiple steps, and the development of more efficient and environmentally benign methods is crucial. rsc.org

Future efforts will likely focus on chemo-enzymatic and biocatalytic approaches. nih.govelsevierpure.comyoutube.com The use of enzymes, such as transaminases and ammonia (B1221849) lyases, offers the potential for high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. nih.govyoutube.com Research into engineering these enzymes to accept novel substrates like the precursors to (3S)-3-amino-5-hexenoic acid will be a significant endeavor. nih.gov The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, can provide powerful pathways to complex molecules. rsc.orgnih.gov For instance, a chemical reaction could be used to create a prochiral intermediate, which is then stereoselectively aminated by an enzyme.

Furthermore, the development of novel catalytic systems, including transition metal catalysts for asymmetric hydrogenation or amination, will continue to be an important research avenue for the synthesis of this and other chiral amines.

Exploration of Undiscovered Biochemical Roles and Pathways in Biological Systems

As a non-proteinogenic amino acid, (3S)-3-amino-5-hexenoic acid is not incorporated into proteins through the standard genetic code. cultivatorphytolab.comwikipedia.org However, many non-proteinogenic amino acids play crucial roles in biological systems as signaling molecules, metabolic intermediates, or defense compounds. cultivatorphytolab.comnews-medical.netnih.gov

A significant future research direction will be to investigate the potential biochemical roles of (3S)-3-amino-5-hexenoic acid and its derivatives. This could involve screening for its interaction with biological targets such as enzymes and receptors. Given its structural similarity to other biologically active molecules, it may exhibit unforeseen pharmacological properties. For example, many β-amino acids have been shown to be potent inhibitors of enzymes or to mimic the action of neurotransmitters. cultivatorphytolab.com

Researchers will likely explore whether this compound can be metabolized by microorganisms or if it is a product of any as-yet-undiscovered metabolic pathways. nih.gov Understanding its metabolic fate and potential biological activity will be key to unlocking its therapeutic or biotechnological potential.

Advanced Computational Modeling for Precise Mechanism Prediction and De Novo Design

Computational chemistry and molecular modeling are poised to play a pivotal role in the future study of (3S)-3-amino-5-hexenoic acid. These tools can be used to predict its conformational preferences, its interactions with biological macromolecules, and the mechanisms of its synthesis.

A particularly exciting avenue is the use of de novo design to create novel peptides and polymers incorporating (3S)-3-amino-5-hexenoic acid. acs.orgnih.govacs.orgmdpi.comnih.gov The unique structural constraints imposed by a β-amino acid can lead to the formation of stable secondary structures, such as helices and sheets, which are not accessible with only α-amino acids. acs.org Computational models can be used to design these novel biomaterials with specific, predetermined functions. For example, peptides containing this amino acid could be designed to target specific protein-protein interactions or to self-assemble into nanomaterials with unique properties.

Expanding the Scope of Application as a Molecular Probe and Versatile Building Block

The bifunctional nature of (3S)-3-amino-5-hexenoic acid, with its carboxylic acid, amine, and alkene groups, makes it an attractive and versatile building block for organic synthesis. nih.govsigmaaldrich.comresearchgate.net The terminal double bond, in particular, offers a handle for a variety of chemical modifications through reactions such as olefin metathesis, hydroformylation, and epoxidation.

Future research will likely focus on utilizing this compound as a chiral scaffold for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its incorporation into peptides can enhance their resistance to enzymatic degradation, a desirable property for therapeutic peptides. nih.gov

Furthermore, the alkene functionality allows for its use as a molecular probe. For instance, it could be functionalized with fluorescent dyes or other reporter groups to study biological processes. Its ability to be incorporated into larger structures makes it a valuable tool for chemical biology.

Methodological Advancements in High-Throughput Analytical Characterization

The development of rapid and sensitive analytical methods is crucial for both the synthesis and the biological investigation of (3S)-3-amino-5-hexenoic acid. High-throughput screening (HTS) techniques will be essential for discovering and optimizing new synthetic routes and for identifying potential biological activities. researchgate.netnih.govacs.orgnih.govacs.org

Future research in this area will likely involve the development of new chromatography-mass spectrometry (LC-MS) methods for the enantioselective analysis of this compound and its metabolites. The ability to rapidly and accurately determine the enantiomeric purity is critical for its application in a biological context.

Moreover, advancements in high-throughput screening assays will enable the rapid evaluation of libraries of compounds derived from (3S)-3-amino-5-hexenoic acid for various biological activities. researchgate.netnih.govacs.org This will accelerate the discovery of new lead compounds for drug development and other biotechnological applications.

Q & A

Q. How can conflicting results in enzyme-substrate specificity be reconciled?

- Methodological Answer : Use standardized assay conditions (pH, temperature, cofactors) and validate with orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity). Comparative studies with homologous enzymes (e.g., JamA vs. P450-I) highlight evolutionary adaptations in substrate recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.